

Platinum Disulfide (PtS₂) for Next-Generation Photodetectors: Applications and Experimental Protocols

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Compound of Interest

Compound Name: *Platinum disulfide*

Cat. No.: *B8086138*

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Introduction

Platinum disulfide (PtS₂), a member of the Group 10 transition metal dichalcogenides (TMDs), is an emerging two-dimensional (2D) material attracting significant research interest for applications in electronics and optoelectronics.^[1] Unlike its more common Group 6 counterparts (e.g., MoS₂, WS₂), PtS₂ possesses a unique layer-dependent bandgap that can be tuned from approximately 1.6 eV for a monolayer to 0.25 eV for bulk material.^{[1][2]} This wide tunability allows for the design of photodetectors that can operate across a broad electromagnetic spectrum, from the visible to the near-infrared (NIR) and even mid-infrared regions.^{[3][4]} Furthermore, PtS₂ exhibits high carrier mobility and excellent air stability, making it a promising candidate for high-performance, durable photodetector devices.^{[4][5]}

This application note provides a comprehensive overview of the use of PtS₂ in photodetectors, summarizing key performance metrics from recent literature. Detailed experimental protocols for the synthesis of PtS₂ thin films and the fabrication of PtS₂-based photodetector devices are also presented to aid researchers in this field.

Applications in Photodetection

The remarkable properties of PtS₂ have led to its exploration in various photodetector architectures, most notably in forming heterostructures with other 2D materials or conventional semiconductors. These heterojunctions create a built-in electric field at the interface, which

facilitates the efficient separation of photogenerated electron-hole pairs, leading to enhanced photodetector performance.[6] PtS₂-based photodetectors have demonstrated impressive performance characteristics, including high responsivity, high detectivity, and broad spectral detection ranges.

Performance Metrics of PtS₂-Based Photodetectors

The following table summarizes the quantitative performance data of various PtS₂-based photodetectors reported in the literature. This allows for a clear comparison of different device architectures and fabrication methods.

Device Architecture	Spectral Range (nm)	Responsivity (A/W)	Detectivity (Jones)	Response Time	Reference
PtS2/PtSe2 Heterojunction	405 - 2200	0.361	-	-	[6]
PtS2/pyramids Si p-n junction	500	11.88	-	-	[7][8]
PtS2/Ga2O3 Heterostructure	UV-C to NIR (up to 1100)	38.7	4.8×10^{13}	90 ms / 86 ms	[9]
PtS2/MoS2 Heterostructure	400 - 1200	30.2	1.12×10^{13}	11 ms / 10 ms	[10]
PtS2 Photodetector on SiO2/Si	400 - 1100	31.38	3.92×10^{13}	-	[1][10]
Few-layer PtS2 Phototransistor	-	Excellent	Excellent	-	[2]
2D PtS2 Photodetector	Visible to Mid-infrared	-	-	175 μ s (at 830 nm)	[4]

Experimental Protocols

Detailed methodologies for the synthesis of PtS2 and the fabrication of photodetector devices are crucial for reproducible research. The following sections provide step-by-step protocols based on common methods reported in the literature.

Protocol 1: Synthesis of Few-Layer PtS₂ Film by Chemical Vapor Deposition (CVD)

This protocol describes the synthesis of large-area, few-layer PtS₂ films by the direct sulfurization of a pre-deposited Platinum (Pt) film.^[2]

Materials and Equipment:

- Pt target for sputtering or e-beam evaporation
- Silicon wafer with a 300 nm SiO₂ layer (SiO₂/Si substrate)
- Sulfur powder (99.5% purity or higher)
- Tube furnace with at least two heating zones
- Quartz tube
- Vacuum pump and pressure controller
- Argon (Ar) gas supply

Procedure:

- **Substrate Preparation:** Clean the SiO₂/Si substrate using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas).
- **Pt Film Deposition:** Deposit a thin film of Pt onto the cleaned SiO₂/Si substrate. The thickness of the Pt film will influence the thickness of the resulting PtS₂ film. A typical starting thickness for the Pt film is 1-5 nm. This can be done using techniques like magnetron sputtering or electron beam evaporation.
- **CVD Setup:** Place the Pt-coated substrate in the center of the downstream heating zone of the quartz tube furnace. Place a crucible containing sulfur powder in the upstream heating zone.

- Purging: Purge the quartz tube with Ar gas for at least 30 minutes to remove any residual oxygen and moisture.
- Heating and Sulfurization:
 - Heat the downstream zone (with the substrate) to the desired reaction temperature, typically in the range of 400-600 °C.
 - Simultaneously, heat the upstream zone (with the sulfur powder) to a temperature that provides a sufficient sulfur vapor pressure, typically around 150-200 °C.
 - Maintain a constant flow of Ar carrier gas (e.g., 50-100 sccm) and control the pressure inside the tube (e.g., 200-300 Pa).^[2]
 - The reaction time can vary from 30 minutes to 2 hours, depending on the desired film thickness and quality.
- Cooling: After the desired reaction time, turn off the heaters and allow the furnace to cool down to room temperature naturally under the Ar flow.
- Characterization: The synthesized PtS₂ film can be characterized using techniques such as Raman spectroscopy, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) to confirm its quality, stoichiometry, and thickness.^{[2][11]}

Protocol 2: Fabrication of a PtS₂-Based Photodetector

This protocol outlines the fabrication of a simple metal-semiconductor-metal (MSM) photodetector using a synthesized PtS₂ film.

Materials and Equipment:

- PtS₂ film on SiO₂/Si substrate (from Protocol 1)
- Photolithography system (photoresist, spinner, mask aligner, developer)
- Electron beam evaporator or thermal evaporator
- Metal deposition targets (e.g., Cr/Au or Ti/Au)

- Acetone or photoresist stripper
- Probe station and semiconductor device analyzer for characterization

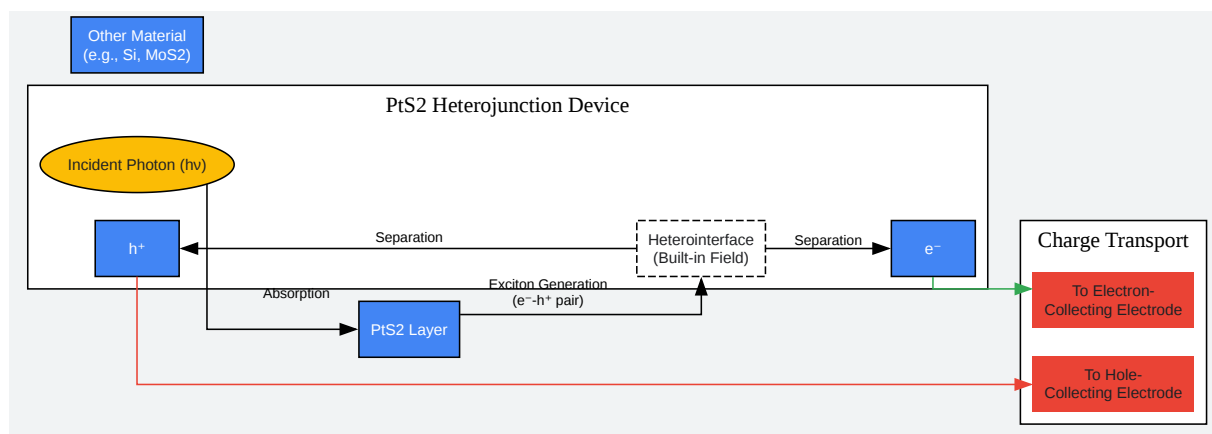
Procedure:

- Photoresist Coating: Spin-coat a layer of photoresist onto the PtS₂/SiO₂/Si substrate.
- Photolithography: Use a photomask with the desired electrode pattern to expose the photoresist to UV light. The pattern should define the source and drain electrodes of the photodetector.
- Development: Develop the photoresist to create openings for metal deposition.
- Metal Deposition: Deposit the metal contacts through the openings in the photoresist. A common combination is a thin adhesion layer of Cr or Ti (e.g., 5 nm) followed by a thicker layer of Au (e.g., 50-80 nm).^[6] This can be done using electron beam evaporation or thermal evaporation.
- Lift-off: Immerse the substrate in acetone or a suitable photoresist stripper to lift off the remaining photoresist and the excess metal, leaving only the desired metal electrodes on the PtS₂ film.
- Annealing (Optional): A post-deposition annealing step in an inert atmosphere (e.g., Ar) may be performed to improve the contact between the metal electrodes and the PtS₂ film.
- Device Characterization: The fabricated photodetector can be characterized by measuring its current-voltage (I-V) characteristics in the dark and under illumination with different wavelengths and power densities using a probe station and a semiconductor device analyzer.

Visualizations

Mechanism of Photodetection in a PtS₂ Heterojunction

The photodetection mechanism in a PtS₂-based heterojunction relies on the generation of electron-hole pairs (excitons) upon photon absorption and their subsequent separation by the built-in electric field at the junction.

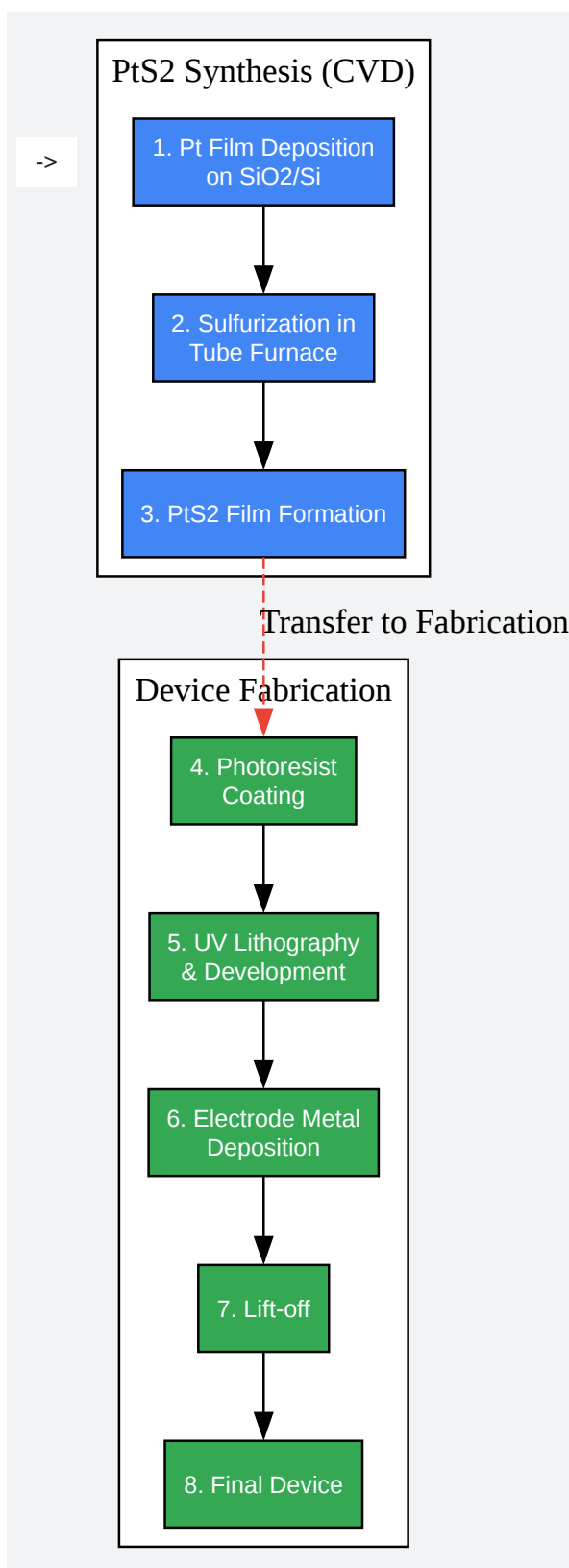


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Caption: Photodetection mechanism in a PtS2 heterojunction photodetector.

Experimental Workflow for PtS2 Photodetector Fabrication

The following diagram illustrates the key steps involved in the fabrication of a PtS2-based photodetector, from substrate preparation to the final device.



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Caption: Experimental workflow for the synthesis and fabrication of a PtS₂ photodetector.

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